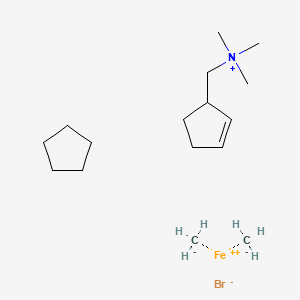![molecular formula C62H79N17O18 B12401621 [His7] Corazonin](/img/structure/B12401621.png)
[His7] Corazonin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[His7] Corazonin is a neuropeptide originally isolated from the central nervous system of insects. It is known for its role in inducing dark coloration in the cuticle and epidermis of locusts, particularly in species like Locusta migratoria and Schistocerca gregaria . This peptide has been studied extensively for its involvement in phase-related color changes in locusts, which are influenced by environmental factors such as population density, humidity, and temperature .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [His7] Corazonin typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled to the growing peptide chain using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the assembly of the peptide chain, the peptide is cleaved from the resin and deprotected to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to streamline the process, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is essential for the purification of the synthesized peptide .
化学反応の分析
Types of Reactions
[His7] Corazonin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the peptide for specific research applications.
Common Reagents and Conditions
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or iodine (I2) can be used to oxidize methionine residues in the peptide.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are employed to reduce disulfide bonds.
Substitution: Substitution reactions involve the replacement of specific amino acids with analogs to study structure-activity relationships.
Major Products Formed
The major products formed from these reactions include modified peptides with altered biological activities. For example, oxidation of methionine residues can lead to the formation of methionine sulfoxide, which may affect the peptide’s function .
科学的研究の応用
[His7] Corazonin has a wide range of scientific research applications:
Chemistry: It is used as a model peptide for studying peptide synthesis and modification techniques.
Medicine: Although primarily studied in insects, insights gained from this compound research can contribute to the development of peptide-based therapeutics.
作用機序
[His7] Corazonin exerts its effects by binding to specific receptors in the central nervous system of insects. This binding triggers a cascade of molecular events that lead to the activation of signaling pathways involved in melanin synthesis. The peptide’s primary molecular target is the corazonin receptor, which is coupled to G-proteins. Upon activation, the receptor initiates a series of intracellular signaling events, including the activation of adenylate cyclase and the production of cyclic AMP (cAMP). This ultimately results in the upregulation of enzymes involved in melanin production, leading to the darkening of the insect’s cuticle .
類似化合物との比較
Similar Compounds
[Arg7] Corazonin: Another form of corazonin with an arginine residue at position 7 instead of histidine.
Juvenile Hormone: A hormone that promotes greenish coloration in locusts, contrasting with the darkening effect of [His7] Corazonin.
Uniqueness
This compound is unique in its ability to induce dark coloration in locusts, a trait not shared by many other neuropeptides. Its specific interaction with the corazonin receptor and the resulting activation of melanin synthesis pathways distinguish it from other peptides and hormones involved in insect physiology .
特性
分子式 |
C62H79N17O18 |
|---|---|
分子量 |
1350.4 g/mol |
IUPAC名 |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1,4-diamino-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-2-[[(2S)-2-[[(2S,3R)-3-hydroxy-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]butanoyl]amino]-3-phenylpropanoyl]amino]pentanediamide |
InChI |
InChI=1S/C62H79N17O18/c1-30(81)51(61(96)73-41(53(65)88)24-48(64)85)79-59(94)44(22-34-25-67-38-11-7-6-10-37(34)38)71-50(87)27-68-54(89)45(23-35-26-66-29-69-35)75-60(95)46(28-80)77-58(93)42(21-33-12-14-36(83)15-13-33)74-55(90)40(16-18-47(63)84)72-57(92)43(20-32-8-4-3-5-9-32)76-62(97)52(31(2)82)78-56(91)39-17-19-49(86)70-39/h3-15,25-26,29-31,39-46,51-52,67,80-83H,16-24,27-28H2,1-2H3,(H2,63,84)(H2,64,85)(H2,65,88)(H,66,69)(H,68,89)(H,70,86)(H,71,87)(H,72,92)(H,73,96)(H,74,90)(H,75,95)(H,76,97)(H,77,93)(H,78,91)(H,79,94)/t30-,31-,39+,40+,41+,42+,43+,44+,45+,46+,51+,52+/m1/s1 |
InChIキー |
HWFAYBNNXSVCII-ITDVOVOGSA-N |
異性体SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC3=CN=CN3)C(=O)NCC(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)N)C(=O)N)NC(=O)[C@@H]6CCC(=O)N6)O |
正規SMILES |
CC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CO)C(=O)NC(CC3=CN=CN3)C(=O)NCC(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)N)NC(=O)C6CCC(=O)N6)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


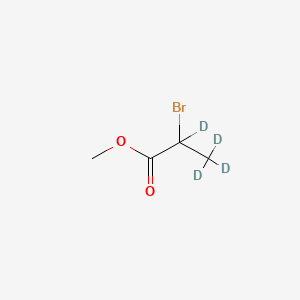


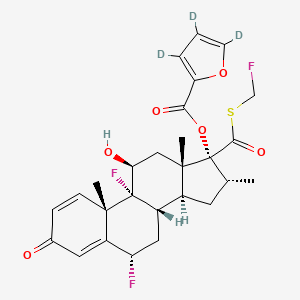


![3-[[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-2-(2,4-dioxopyrimidin-1-yl)-4-(2-methoxyethoxy)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12401577.png)
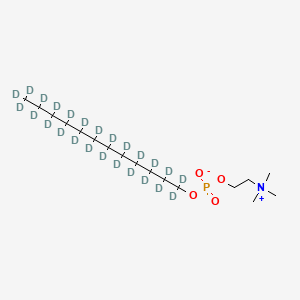

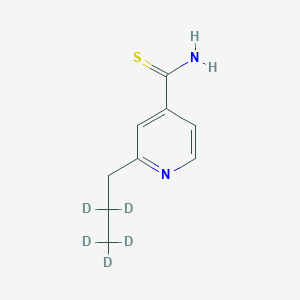

![1-[(2R,4R,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12401619.png)
![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxy(2,3,4,5-13C4)oxolan-2-yl](113C)methyl phosphate](/img/structure/B12401622.png)
